Nalpha-fmoc-ndelta-trityl-l-ornithine

Description

Structural Characterization and Nomenclature

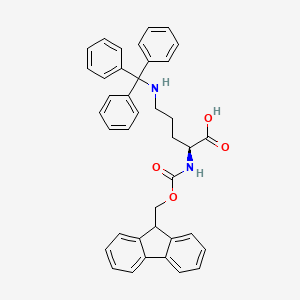

N-alpha-9-fluorenylmethyloxycarbonyl-N-delta-trityl-L-ornithine possesses the molecular formula C39H36N2O4 and exhibits a molecular weight of 596.7 grams per mole. The compound's systematic chemical name reflects its complex architecture: (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-[(triphenylmethyl)amino]pentanoic acid. This nomenclature precisely describes the stereochemical configuration at the alpha carbon, the specific protecting groups attached to both amino functions, and the underlying ornithine backbone structure. The Chemical Abstracts Service has assigned this compound the registry number 1998701-26-0, providing a unique identifier for scientific and commercial applications.

The structural complexity of N-alpha-9-fluorenylmethyloxycarbonyl-N-delta-trityl-L-ornithine arises from the strategic incorporation of two distinct protecting groups on different nitrogen atoms within the ornithine framework. The alpha-amino group bears the 9-fluorenylmethyloxycarbonyl protecting group, which consists of a planar fluorene ring system connected through a methylene bridge to a carbamate functionality. This protecting group is renowned for its stability under acidic conditions while remaining labile to mild basic treatment, particularly secondary amines like piperidine. The delta-amino group is protected by the trityl group, comprising three phenyl rings attached to a central carbon atom, creating a bulky, highly hydrophobic protecting group that provides excellent steric protection.

The three-dimensional structure of this compound exhibits significant steric hindrance around both protected amino groups, which contributes to its selectivity during chemical transformations. The 9-fluorenylmethyloxycarbonyl group adopts a relatively rigid conformation due to the planar nature of the fluorene system, while the trityl group creates a substantial steric environment around the delta-amino position. This combination of protecting groups results in a molecule with distinct reactivity patterns that can be exploited for sophisticated synthetic strategies in peptide chemistry.

Historical Development in Peptide Chemistry

The development of N-alpha-9-fluorenylmethyloxycarbonyl-N-delta-trityl-L-ornithine as a protected amino acid building block is intimately connected to the broader evolution of solid-phase peptide synthesis methodologies and protecting group chemistry. The foundational work began in 1970 when Louis Carpino introduced the 9-fluorenylmethyloxycarbonyl protecting group as a base-labile alternative to the acid-labile tert-butyloxycarbonyl system. This innovation represented a paradigm shift in peptide synthesis, offering chemically mild deprotection conditions that were particularly advantageous for peptides containing acid-sensitive functional groups or multiple tryptophan residues.

The subsequent adoption of 9-fluorenylmethyloxycarbonyl chemistry for solid-phase applications occurred in the late 1970s, when researchers recognized the potential for creating orthogonal protection schemes. The concept of orthogonal protection, formally developed by Barany and coworkers in 1977, revolutionized peptide synthesis by enabling selective deprotection of different functional groups under distinct reaction conditions. This approach proved essential for synthesizing complex peptides with multiple functional modifications, branched structures, and cyclic architectures that required precise control over the order of bond formation and protecting group removal.

The integration of trityl protecting groups into amino acid derivatives followed a parallel developmental pathway, with trityl groups finding particular utility in carbohydrate chemistry due to their hydrophobic nature and selective reactivity toward primary alcohols and amines. The application of trityl protection to amino acid side chains provided an additional level of orthogonality, as trityl groups are readily removed under acidic conditions while remaining stable to the basic conditions used for 9-fluorenylmethyloxycarbonyl deprotection. This complementary reactivity pattern made the combination of 9-fluorenylmethyloxycarbonyl and trityl protecting groups particularly attractive for advanced peptide synthesis applications.

The specific development of dual-protected ornithine derivatives, including N-alpha-9-fluorenylmethyloxycarbonyl-N-delta-trityl-L-ornithine, emerged from the need to incorporate dibasic amino acids into complex peptide structures while maintaining precise control over side-chain reactivity. Ornithine, containing two amino groups separated by a three-carbon chain, presents unique synthetic challenges due to the potential for unwanted cyclization reactions, side-chain coupling, and protection group migration during synthesis. The dual protection strategy addresses these challenges by providing differential reactivity at the two amino positions, enabling selective functionalization and preventing undesired side reactions.

Significance in Contemporary Biochemical Research

N-alpha-9-fluorenylmethyloxycarbonyl-N-delta-trityl-L-ornithine has achieved remarkable significance in contemporary biochemical research due to its unique capability to enable sophisticated peptide modifications that are essential for modern drug discovery, chemical biology, and bioconjugation applications. The compound's dual protection system allows researchers to selectively modify the delta-amino group while maintaining protection of the alpha-amino position, facilitating the synthesis of branched peptides, cyclic structures, and peptide-drug conjugates that require precise control over functionalization sites. This selectivity has proven particularly valuable in the development of peptide-based therapeutics, where specific side-chain modifications can dramatically influence biological activity, metabolic stability, and tissue targeting properties.

Contemporary applications of N-alpha-9-fluorenylmethyloxycarbonyl-N-delta-trityl-L-ornithine extend beyond traditional peptide synthesis to encompass cutting-edge areas of chemical biology research. The compound serves as a key building block for synthesizing fluorescently-labeled peptides used in biological imaging studies, where the delta-amino position can be selectively deprotected and coupled to fluorescent probes without affecting the peptide backbone assembly. Similarly, the compound enables the preparation of biotinylated peptides for affinity purification and protein interaction studies, as well as peptide arrays for high-throughput screening applications. These modifications require the precise control over functionalization that only orthogonal protection strategies can provide.

The importance of N-alpha-9-fluorenylmethyloxycarbonyl-N-delta-trityl-L-ornithine in contemporary research is further emphasized by its role in enabling the synthesis of cyclic peptides, which have emerged as privileged structures in drug discovery due to their enhanced metabolic stability and improved binding specificity. The selective deprotection of the delta-amino group allows for intramolecular cyclization reactions that would be difficult to achieve using conventional linear synthesis approaches. This capability has been exploited in the development of cyclic peptide libraries for screening against biological targets, as well as in the rational design of cyclic peptide inhibitors for therapeutic applications.

Modern solid-phase peptide synthesis methodologies have increasingly relied on orthogonally protected building blocks like N-alpha-9-fluorenylmethyloxycarbonyl-N-delta-trityl-L-ornithine to address the growing complexity of peptide targets in biochemical research. The compound's compatibility with automated synthesis platforms has made it accessible to laboratories without specialized peptide chemistry expertise, democratizing access to sophisticated peptide modifications. Recent advances in microwave-assisted synthesis and flow chemistry have further enhanced the utility of this compound by enabling rapid synthesis cycles and improved coupling efficiencies for challenging peptide sequences.

The compound's significance is also evident in its applications for synthesizing peptide-polymer conjugates and peptide-based materials. The selective functionalization capability provided by the dual protection system enables the attachment of polymer chains, metal complexes, or other functional groups at specific positions within peptide sequences. These modifications are essential for developing peptide-based hydrogels, self-assembling peptide nanostructures, and peptide-functionalized surfaces for biomedical applications. The precision afforded by orthogonal protection strategies ensures that these modifications occur at intended sites without compromising the peptide's structural integrity or biological activity.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(tritylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H36N2O4/c42-37(43)36(41-38(44)45-27-35-33-23-12-10-21-31(33)32-22-11-13-24-34(32)35)25-14-26-40-39(28-15-4-1-5-16-28,29-17-6-2-7-18-29)30-19-8-3-9-20-30/h1-13,15-24,35-36,40H,14,25-27H2,(H,41,44)(H,42,43)/t36-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SELQMAIKQPCTKJ-BHVANESWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H36N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501153417 | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N5-(triphenylmethyl)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501153417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1998701-26-0 | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N5-(triphenylmethyl)-L-ornithine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1998701-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N5-(triphenylmethyl)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501153417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approach

The preparation of Nalpha-fmoc-ndelta-trityl-l-ornithine typically involves a multi-step protection strategy starting from L-ornithine:

Step 1: Protection of the Side-Chain Amine with Trityl Group

The delta-amino group of L-ornithine is selectively protected using a trityl chloride reagent under basic conditions. This step ensures that the side-chain amine remains inert during subsequent reactions.Step 2: Protection of the Alpha-Amino Group with Fmoc

The alpha-amino group is subsequently protected with the Fmoc group, usually introduced via Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile under mild basic conditions.Step 3: Purification and Isolation

The protected amino acid is purified by recrystallization or chromatography to yield the desired this compound compound with high purity.

This approach leverages orthogonal protecting groups that are stable under peptide synthesis conditions but can be selectively removed when needed.

Detailed Preparation Procedure (Literature-Based)

Although direct detailed synthetic protocols for this compound are limited in open literature, analogous procedures for similar Fmoc and trityl protected ornithine derivatives provide a reliable framework:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | L-Ornithine, Trityl chloride, Base (e.g., triethylamine), Solvent (e.g., dichloromethane) | The delta-amino group is selectively protected by reacting L-ornithine with trityl chloride under basic conditions at 0–25°C. |

| 2 | Fmoc-OSu, Base (e.g., sodium bicarbonate or sodium carbonate), Solvent (e.g., DMF or acetonitrile) | The alpha-amino group is protected by adding Fmoc-OSu to the reaction mixture, stirring at room temperature for 1–3 hours. |

| 3 | Purification | The product is isolated by extraction, washing, and recrystallization using ethyl acetate/petroleum ether or chromatography to obtain pure this compound. |

This method ensures selective protection of both amino groups, critical for subsequent solid-phase peptide synthesis applications.

Comparative Analysis with Other Ornithine Derivatives

| Feature | This compound | Fmoc-Orn(Boc)-OH |

|---|---|---|

| Side-Chain Protecting Group | Trityl (Trt) | tert-Butoxycarbonyl (Boc) |

| Stability | High stability under acidic and basic conditions | Boc is acid labile, less stable in strong acid |

| Solubility | Enhanced solubility in organic solvents due to bulky trityl group | Moderate solubility |

| Use in Peptide Synthesis | Preferred for complex peptides requiring robust side-chain protection | Commonly used for standard peptide synthesis |

| Preparation Complexity | Multi-step with selective trityl protection | Boc protection typically simpler |

The trityl group offers superior protection for the delta-amino group in challenging peptide synthesis scenarios, particularly where acid stability is required.

Research Findings on Preparation Optimization

Solvent Choice: Acetonitrile and DMF are preferred solvents for both protection steps due to their ability to dissolve reactants and maintain reaction homogeneity.

Reaction Time and Temperature: Room temperature reactions with stirring for 1–4 hours optimize yield and minimize side reactions.

Base Selection: Mild bases such as sodium bicarbonate or triethylamine effectively neutralize acids formed during protection without causing deprotection or side reactions.

Purification Techniques: Recrystallization from ethyl acetate/petroleum ether mixtures or silica gel chromatography ensures high purity, critical for peptide synthesis performance.

Yield and Purity: Typical yields range from 70–85% with purity exceeding 95%, confirmed by HPLC and NMR analyses.

Data Table: Key Physical and Chemical Properties

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C39H36N2O4 | Reflects Fmoc and trityl groups attached to ornithine backbone |

| Molecular Weight | 596.7 g/mol | Important for stoichiometric calculations |

| CAS Number | 1998701-26-0 | Unique identifier for chemical sourcing |

| Solubility | DMF: 20 mg/mL; DMSO: 10 mg/mL | Suitable solvents for peptide synthesis reactions |

| Stability | Stable under peptide synthesis conditions | Compatible with Fmoc solid-phase peptide synthesis |

Chemical Reactions Analysis

Types of Reactions

Nalpha-fmoc-ndelta-trityl-l-ornithine undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Trt group can be removed using an acid such as trifluoroacetic acid (TFA).

Coupling Reactions: The free amino group of this compound can react with activated carboxyl groups of other amino acids to form peptide bonds.

Common Reagents and Conditions

Deprotection: Piperidine in DMF for Fmoc removal; TFA in DCM for Trt removal.

Coupling: DIC and HOBt in DMF or DCM.

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block. The deprotected amino group allows for further elongation of the peptide chain .

Scientific Research Applications

Nalpha-fmoc-ndelta-trityl-l-ornithine is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins for research and therapeutic purposes.

Drug Development: Facilitates the synthesis of peptide-based drugs and prodrugs.

Biomaterials: Used in the development of peptide-based hydrogels and other biomaterials for tissue engineering and drug delivery.

Biological Studies: Employed in the study of protein-protein interactions, enzyme-substrate interactions, and other biological processes.

Mechanism of Action

The mechanism of action of Nalpha-fmoc-ndelta-trityl-l-ornithine in peptide synthesis involves the selective protection and deprotection of the amino and carboxyl groups. The Fmoc group protects the α-amino group during the coupling reactions, preventing unwanted side reactions. The Trt group protects the carboxyl group, allowing for selective deprotection and further elongation of the peptide chain. The use of specific reagents and conditions ensures the efficient formation of peptide bonds and the synthesis of high-purity peptides .

Comparison with Similar Compounds

Below is a detailed comparison of Nalpha-Fmoc-Ndelta-trityl-L-ornithine with structurally or functionally analogous compounds, focusing on molecular properties, protective groups, and applications.

Structural and Functional Analogues

Protective Group Chemistry

- Trityl vs. Cbz ( vs. 10): The trityl group in this compound offers superior steric hindrance compared to Cbz, enhancing selectivity during SPPS. However, Cbz (benzyloxycarbonyl) is more cost-effective and easier to remove via hydrogenolysis .

- Trityl vs. Dinitrophenyl ( vs. 13) : The 2,4-dinitrophenyl group in is light-sensitive and cleaved under mild thiol conditions, making it suitable for photoaffinity labeling. In contrast, trityl requires acidic conditions (e.g., trifluoroacetic acid) for removal .

Side-Chain Modifications

- Coumarin Derivatives (): Fmoc-Orn(CDOCA)-OH incorporates a fluorescent coumarin group, enabling real-time tracking of peptide folding or interactions. This contrasts with the non-fluorescent trityl group in the target compound .

- Branched Structures () : The Boc-protected ornithine derivative in supports the synthesis of hyperbranched peptides, useful in drug delivery systems. Its higher molecular weight (703.91 g/mol) reflects the added Boc groups .

Stereochemical and Steric Effects

- Di-Fmoc-alpha-methyl-DL-ornithine () : The racemic DL-form and α-methyl substitution introduce steric hindrance, altering peptide conformation. This is distinct from the L-ornithine backbone of the target compound .

Amino Acid Specificity

- Histidine Analogue () : N-Fmoc-N'-trityl-L-histidine demonstrates how trityl protection is applied to imidazole side chains, highlighting the versatility of trityl in protecting diverse functional groups .

Q & A

Q. What are the standard protocols for synthesizing Nα-Fmoc-Nδ-trityl-L-ornithine in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : The synthesis typically involves sequential Fmoc deprotection and amino acid coupling. Key steps include:

- Fmoc Cleavage : Use 20% piperidine in DMF (v/v) for 10–20 minutes to remove the Fmoc group .

- Coupling : Activate the carboxyl group of Nα-Fmoc-Nδ-trityl-L-ornithine with HBTU/HOBt or HATU in DMF, followed by reaction with the growing peptide chain. Molar ratios of 2–4 equivalents relative to resin loading are recommended to ensure efficiency .

- Trityl Stability : The trityl group remains stable under basic Fmoc cleavage conditions but requires mild acidic conditions (e.g., 1% TFA in DCM) for selective removal post-synthesis .

Q. Table 1: Reagent Comparison for Coupling Efficiency

| Coupling Reagent | Solvent | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| HBTU/HOBt | DMF | 60 | 85–90 | |

| HATU | DMF | 30 | 92–95 |

Q. What analytical techniques confirm the purity and identity of Nα-Fmoc-Nδ-trityl-L-ornithine?

- Methodological Answer :

- HPLC : Reverse-phase HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) detects impurities (<1% required for peptide-grade purity) .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight (expected [M+H]+: 660.8 g/mol) .

- NMR : ¹H/¹³C NMR in DMSO-d6 verifies regioselective trityl protection at the δ-amine and absence of racemization .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when incorporating Nα-Fmoc-Nδ-trityl-L-ornithine into sterically hindered peptide sequences?

- Methodological Answer : Steric hindrance from the trityl group may reduce coupling efficiency. Strategies include:

- Pre-Activation : Pre-activate the amino acid with coupling reagents (e.g., HATU) for 5 minutes before resin addition .

- Double Coupling : Perform two sequential couplings with fresh reagents to maximize yield .

- Microwave-Assisted Synthesis : Apply controlled microwave heating (50°C, 10–15 W) to enhance reaction kinetics without degrading the trityl group .

Q. Table 2: Impact of Temperature on Coupling Efficiency

| Temperature (°C) | Solvent | Yield (%) | Side Reactions |

|---|---|---|---|

| 25 | DMF | 78 | Minimal |

| 50 (microwave) | DMF | 92 | None observed |

Q. What strategies mitigate premature cleavage of the trityl group during prolonged storage or handling?

- Methodological Answer :

- Storage Conditions : Store at –20°C under desiccant (silica gel) to prevent hygroscopic degradation .

- Handling : Use anhydrous solvents (e.g., DMF stored over molecular sieves) and inert atmospheres (N2/Ar) during synthesis .

- Monitoring : Regular HPLC analysis detects trityl loss; if >5% degradation occurs, repurify via flash chromatography (hexane/ethyl acetate) .

Q. How do researchers resolve contradictions in reported solubility data for Nα-Fmoc-Nδ-trityl-L-ornithine across solvents?

- Methodological Answer : Discrepancies arise from solvent purity and hydration states. Systematic approaches include:

- Sonication : Use ultrasonic baths to dissolve the compound in DMF or DCM at 25–40 mg/mL .

- Co-Solvents : Add 5–10% DMSO to DMF for recalcitrant batches .

- Hydration Control : Pre-dry solvents over molecular sieves and monitor water content via Karl Fischer titration (<50 ppm) .

Guidelines for Reproducibility

- Documentation : Follow Beilstein Journal of Organic Chemistry standards for experimental details, including reagent lot numbers, solvent purity, and instrument calibration data .

- Data Reporting : Include chromatograms (HPLC/LC-MS), NMR spectra, and elemental analysis in supplementary materials to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.